molecular formula C28H24N2O5S B15101303 (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione

Cat. No.: B15101303
M. Wt: 500.6 g/mol
InChI Key: INFNDXBSDXKKCV-UHFFFAOYSA-N
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Description

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione involves several steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Pyrrolidine-2,3-dione Formation: The next step involves the formation of the pyrrolidine-2,3-dione core. This can be synthesized by the reaction of maleic anhydride with an appropriate amine.

    Coupling Reactions: The final step involves coupling the benzothiazole and pyrrolidine-2,3-dione moieties through a series of condensation reactions, often facilitated by catalysts and under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furan moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the pyrrolidine-2,3-dione structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its structure suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-1-(6-methyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione
  • (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione

Properties

Molecular Formula

C28H24N2O5S

Molecular Weight

500.6 g/mol

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C28H24N2O5S/c1-4-14-34-19-10-8-18(9-11-19)24-23(25(31)21-13-6-16(3)35-21)26(32)27(33)30(24)28-29-20-12-7-17(5-2)15-22(20)36-28/h4,6-13,15,24,32H,1,5,14H2,2-3H3

InChI Key

INFNDXBSDXKKCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)OCC=C

Origin of Product

United States

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